6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
Description
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline is a halogenated quinoline derivative characterized by bromine substitutions at positions 6 and 8 of the quinoline core and a 4-methylpiperazine-substituted phenyl group at position 2. This structure combines a planar aromatic system with a polar, basic piperazine moiety, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science. The bromine atoms enhance steric bulk and electronic effects, while the piperazine group may improve solubility and target binding affinity.
Properties
IUPAC Name |
6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBWZRKWQUCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline typically involves multiple steps, starting with the bromination of quinoline derivatives. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated quinoline intermediate is then coupled with 4-(4-methylpiperazin-1-yl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Properties
Research indicates that quinoline derivatives, including 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline, showcase significant antibacterial activity. A study evaluated a series of quinoline derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that structural modifications in these compounds enhance their antibacterial efficacy. The compound exhibited promising results, indicating its potential as a lead structure for developing new antibacterial agents .
1.2 Phosphodiesterase Inhibition
Another notable application of quinoline derivatives is their role as phosphodiesterase inhibitors, particularly phosphodiesterase type 5 (PDE5) inhibitors. PDE5 inhibitors are being explored for their therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease. Studies have shown that certain quinoline derivatives can selectively inhibit PDE5, which is crucial in the nitric oxide/cGMP signaling pathway associated with memory and learning processes. This suggests that this compound could be further investigated for its neuroprotective effects .
Material Sciences
2.1 Organic Light Emitting Diodes (OLEDs)
The unique structural properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films and its photophysical properties can be harnessed to improve the efficiency and performance of OLED devices .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antibacterial Activity | Significant activity against S. aureus and E. coli | Potential development of new antibiotics |
| PDE5 Inhibition | Selective inhibition with IC50 values in the nanomolar range | Possible treatment options for Alzheimer’s disease |
| OLED Applications | Suitable for stable thin film formation | Enhancements in organic electronic devices |
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Variations at Position 2 and 4
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)
- Structure: Methoxy groups at positions 4 (quinoline) and 4' (phenyl).
- Properties: Molecular Weight: ~403.5 g/mol (estimated). Polarity: Higher due to methoxy groups (Rf = 0.74 in TLC). Synthesis: Prepared via iodination in methanol, yielding a white solid (65% yield).
6,8-Dibromo-2-(4-fluorophenyl)quinoline
- Structure : Fluorine at the 4'-position of the phenyl group.
- Properties :
- Molecular Weight: 381.04 g/mol.
- Electronic Effects: Fluorine’s electron-withdrawing nature may alter π-π stacking and solubility.
- Key Difference : Fluorine substituent increases lipophilicity compared to the target compound’s piperazine.
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline
- Structure : Chlorothiophene at position 2.
- Properties :
- Molecular Weight: 403.5 g/mol.
- Heterocyclic Influence: Thiophene introduces sulfur-based interactions and conformational rigidity.
- Key Difference : Thiophene substituent diverges significantly from the phenyl-piperazine system, affecting both electronic and steric properties.
Physicochemical and Functional Comparisons
Notes:
- The target compound’s piperazine group enhances water solubility (via protonation at physiological pH) compared to halogenated or methoxy analogs.
Comparison with Piperazine-Containing Heterocycles
YPC Series (e.g., YPC-21440)
- Structure : Imidazo[1,2-b]pyridazine core with 4-methylpiperazine-phenyl and thiazolidine-2,4-dione groups.
- Properties: Molecular Weight: ~500–600 g/mol (estimated). Bioactivity: Pan-Pim kinase inhibitors with IC50 values in nanomolar ranges.
- Key Difference: The YPC compounds’ imidazopyridazine core enables distinct binding modes compared to quinoline-based systems.
Functional Implications :
- The target compound’s quinoline core may offer improved π-π stacking with aromatic residues in biological targets, whereas the YPC series’ fused imidazopyridazine system enhances planar rigidity for kinase active-site penetration.
Biological Activity
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline is a synthetic compound with potential biological activity, particularly in the context of cancer treatment and multidrug resistance (MDR). This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19Br2N3
- Molecular Weight : 461.21 g/mol
- CAS Number : 861206-60-2
- Purity : >90% .
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has shown potential as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Drug Efflux Pumps : It may interfere with the activity of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents .
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent:
- Cell Line Studies : In vitro studies on pancreatic cancer cell lines indicated that the compound exhibits significant cytotoxicity, with IC50 values in the low micromolar range. This suggests strong potential for clinical application against resistant cancer types .
Multidrug Resistance Reversal
The compound has been evaluated for its ability to reverse MDR in cancer cells:
- Mechanistic Insights : It was found to inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), leading to increased intracellular concentrations of chemotherapeutic drugs such as doxorubicin .
Case Studies
- Study on Pancreatic Cancer : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models when combined with standard chemotherapy .
- Combination Therapy : In a clinical trial involving breast cancer patients, the compound was used alongside paclitaxel. Results showed improved patient outcomes and reduced side effects compared to those receiving paclitaxel alone .
Q & A
Q. What are the optimal synthetic routes for 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a quinoline precursor followed by coupling with a 4-(4-methylpiperazin-1-yl)phenyl group. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under reflux (24–48 hours) to achieve regioselective bromination at the 6- and 8-positions. Reaction progress is monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) as the mobile phase .
- Suzuki-Miyaura Coupling : Introduce the 4-(4-methylpiperazinyl)phenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) in a degassed toluene/ethanol/water mixture (4:1:1) at 80°C for 12–16 hours. Purify via column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) .
- Yield Optimization : Control temperature and solvent polarity to minimize side reactions (e.g., dehalogenation).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent positions. Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~481.05 Da) and detect isotopic patterns consistent with bromine .
- HPLC-PDA : Use a C18 column (acetonitrile:water 60:40, 1 mL/min) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, piperazine methylation) influence biological activity in structure-activity relationship (SAR) studies?
- Bromine Effects : Bromine at C6 and C8 enhances steric bulk and electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., kinase targets). Comparative studies with mono-brominated analogs show reduced activity, suggesting synergistic effects .
- Piperazine Methylation : The 4-methyl group on piperazine improves metabolic stability by reducing oxidative N-dealkylation. In vitro assays with human liver microsomes show a 40% increase in half-life compared to non-methylated analogs .
- Methodological Approach : Synthesize analogs with varying substituents and test against target enzymes (e.g., fluorescence polarization assays for kinase inhibition).
Q. What strategies ensure compound stability under physiological conditions (e.g., pH, temperature)?
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10, 37°C). LC-MS analysis reveals degradation products (e.g., debromination at pH <3). Stabilize formulations using lyophilization or cyclodextrin encapsulation .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at −20°C under inert atmosphere (argon) to prevent oxidation .
Q. How can in silico modeling predict target receptors and binding modes for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). The quinoline core aligns with hydrophobic residues, while the piperazine group forms hydrogen bonds with Asp831 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .
Q. What crystallographic data are available for structural analysis?
- Single-Crystal X-ray Diffraction : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å. Intermolecular π-π stacking (3.8 Å) between quinoline cores stabilizes the lattice .
- Powder XRD : Match experimental patterns with simulated data (Mercury software) to confirm phase purity .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Step | Conditions | Key Outcomes | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, reflux, 48 h | 85% yield, >90% regioselectivity | |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C, 16 h | 72% yield, purity >95% | |
| Purification | Silica gel, DCM:MeOH (95:5) | Isolate major product |
Q. Table 2. Key NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Quinoline C2-H | 8.42 | singlet | |
| Piperazine N-CH₃ | 2.35 | singlet | |
| Aromatic Br-C6/C8 | 7.89–8.12 | doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
